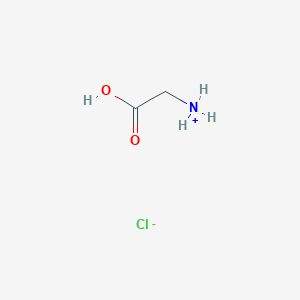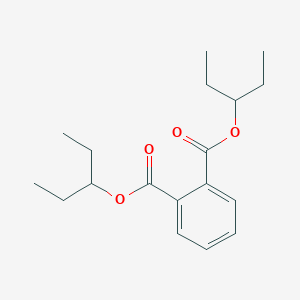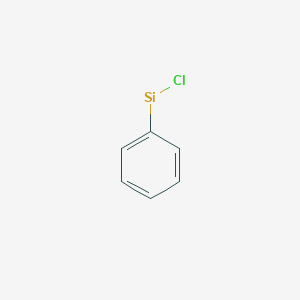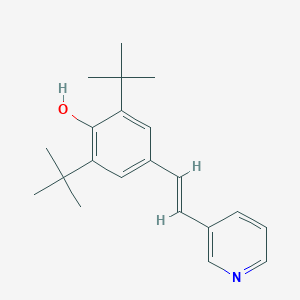
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol
Overview
Description
“2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound1. However, it seems to be related to 2,6-Di-tert-butylpyridine and 2,6-Di-tert-butylphenol, which are known organic compounds23.
Synthesis Analysis
The synthesis of related compounds like 2,6-Di-tert-butylpyridine involves the reaction of tert-butyllithium with pyridine2. However, the specific synthesis process for “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” is not readily available in the sources I have.
Molecular Structure Analysis
The molecular structure of “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” is not explicitly provided in the available sources. However, related compounds like 2,6-Di-tert-butylpyridine have a structure derived from pyridine by replacement of two hydrogen atoms with tert-butyl groups2.Chemical Reactions Analysis
The chemical reactions involving “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” are not explicitly mentioned in the available sources. However, related compounds like 2,6-Di-tert-butylpyridine can be protonated, but do not form an adduct with boron trifluoride2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” are not explicitly mentioned in the available sources. However, related compounds like 2,6-Di-tert-butylpyridine are colorless, oily liquids with a density of 0.885 g/cm^32.Scientific Research Applications
Dye for Solvent Polarities : One derivative, 2,6-Di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, serves as a solventless zwitterionic dye for determining solvent polarities. Improved synthesis methods and X-ray crystal structure analyses have been conducted on this compound (Shekhovtsov et al., 2012).
Inhibition of Cyclooxygenase and Lipoxygenase : The compound 2,6-di-tert-butyl-4-(2-arylethenyl)phenol shows efficacy in inhibiting cyclooxygenase and 5-lipoxygenase, suggesting potential in treating adjuvant arthritis (Lazer et al., 1989).
Antioxidant Properties : Phosphorylated 2,6-di-tert-butyl-4-methylidene-2,5-cyclohexadienones, another variant, exhibit potential as efficient antioxidants, inhibiting oxidation through various mechanisms (Gibadullina et al., 2014).
Potential in Anti-Cancer Therapies : Diphenyl [(3,5-di-tert-butyl-4-hydroxyphenyl) (2,6-diaminopyridin-3-yl) methyl] phosphonate, a related compound, shows potential as an antioxidant and anti-cancer drug, inducing apoptosis (Gibadullina et al., 2019).
Free-Radical Scavenging Ability : New derivatives like 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols exhibit significant free-radical scavenging ability, with notable antioxidant activity in specific compounds (Shakir et al., 2014).
Oxidation Processes and Electrochemistry : The oxidation of 2,6-di-tert-butyl-4-isopropylphenol produces various products, highlighting the role of phenoxy radicals in the formation of quinone methides and influencing cyclic voltammetry (Richards & Evans, 1977).
Applications in Pharmaceuticals and Cosmetics : A method for selectively hydroxyalkylating sterically hindered phenols with epoxides in an acid medium leads to hydroxy-containing phenols with potential applications in pharmaceuticals and cosmetics (Krysin et al., 2011).
Inhibition of Human Neutrophil 5-Lipoxygenase : The 2,6-disubstituted 4-(2-arylethenyl)phenol series shows potent and selective inhibition of human neutrophil 5-lipoxygenase, with the potency and selectivity influenced by the nature of the 2- and 6-position substituents (Lazer et al., 1990).
Safety And Hazards
The safety and hazards of “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” are not explicitly mentioned in the available sources. However, related compounds like 2,6-Di-tert-butylphenol have a low toxicity with an LD50 of 9200 mg/kg3.
Future Directions
The future directions for the study and application of “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” are not explicitly mentioned in the available sources. However, related compounds like 2,6-Di-tert-butylphenol are used as precursors to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers3, suggesting potential areas of future research and application.
Please note that this analysis is based on the limited information available and the related compounds. For a more accurate and comprehensive analysis, more specific and detailed sources would be needed.
properties
IUPAC Name |
2,6-ditert-butyl-4-[(E)-2-pyridin-3-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDPXXCYIXDSG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
CAS RN |
115816-05-2, 116376-62-6 | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(2-(3-pyridinyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115816052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116376626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



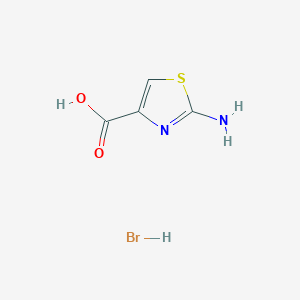
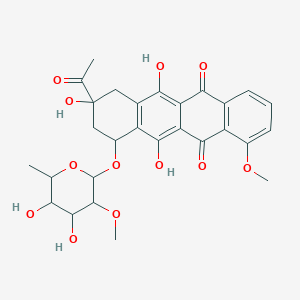
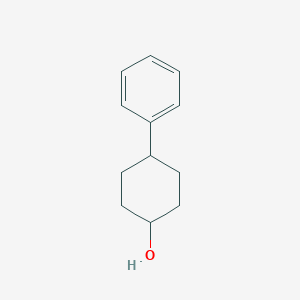
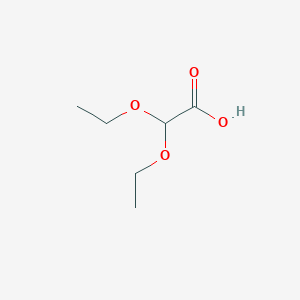
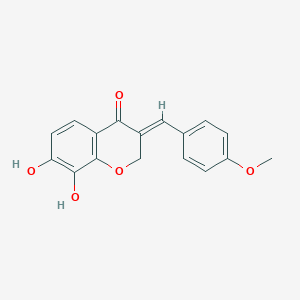
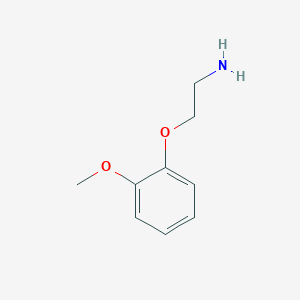
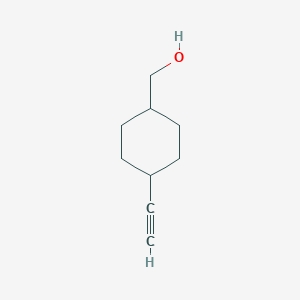
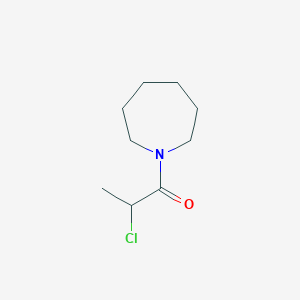
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
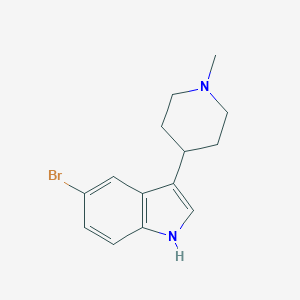
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
